molecular formula C17H32N2O4 B15311458 4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester CAS No. 696644-09-4

4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester

Cat. No.: B15311458
CAS No.: 696644-09-4
M. Wt: 328.4 g/mol
InChI Key: HLCKXJILAFAXNP-UHFFFAOYSA-N
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Description

4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester is a sophisticated organic compound with a structure indicative of its complex synthesis and application potential. This compound exhibits unique properties making it invaluable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester involves multi-step reactions. Initially, the starting materials undergo condensation to form intermediate compounds. A series of protection and deprotection steps are employed to selectively manipulate functional groups. The final esterification step involves treating the intermediate with tert-butanol under acid-catalyzed conditions to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound are streamlined for scalability. Key steps include the optimization of reaction conditions to maximize yield and purity. Common industrial techniques like continuous flow synthesis and advanced catalysis are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes a variety of reactions, such as:

  • Oxidation: : Conversion of the tert-butyl ester group to a corresponding acid.

  • Reduction: : Hydrogenation of the carbonyl group to form a secondary alcohol.

  • Substitution: : Nucleophilic substitution at the piperidine ring.

Common Reagents and Conditions:
  • Oxidation: : Strong oxidizing agents like potassium permanganate.

  • Reduction: : Catalytic hydrogenation using palladium on carbon.

  • Substitution: : Nucleophiles like sodium hydroxide in polar aprotic solvents.

Major Products:
  • Oxidation: : Produces the corresponding carboxylic acid.

  • Reduction: : Yields secondary alcohols.

  • Substitution: : Forms substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as an intermediate for the synthesis of complex molecules. Its unique structure facilitates the formation of various derivatives.

Biology: In biological research, it is used as a molecular probe to study biochemical pathways. Its ability to interact with proteins and enzymes makes it valuable for elucidating mechanisms of action.

Medicine: In medicinal chemistry, this compound acts as a precursor for designing pharmaceuticals. Its structural motifs are crucial for developing drugs targeting specific biological pathways.

Industry: In the industrial sector, it is utilized in the production of specialty chemicals. Its reactivity profile allows for the manufacture of high-value products.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. In enzymatic pathways, it binds to active sites, modulating enzyme activity. This interaction can lead to either inhibition or activation of biochemical processes, depending on the context.

Comparison with Similar Compounds

Similar Compounds:

  • 4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid ethyl ester

  • 4-[[3-[(2-Ethylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester

Unique Aspects: Compared to its analogs, this compound demonstrates higher stability under oxidative conditions. Its tert-butyl ester group enhances lipophilicity, making it more suitable for applications requiring membrane permeability. Additionally, the specific steric effects imparted by the tert-butyl group can lead to unique biological interactions not observed with other esters.

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Properties

CAS No.

696644-09-4

Molecular Formula

C17H32N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

tert-butyl 4-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C17H32N2O4/c1-16(2,3)22-14(20)7-10-18-13-8-11-19(12-9-13)15(21)23-17(4,5)6/h13,18H,7-12H2,1-6H3

InChI Key

HLCKXJILAFAXNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCNC1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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